3-[5-CHLORO-2-(TRIFLUOROMETHYL)-2H-1,3-BENZODIOXOL-2-YL]-1-[(OXOLAN-2-YL)METHYL]UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole ring substituted with chlorine and trifluoromethyl groups, linked to a urea moiety that is further connected to a tetrahydrofuran ring. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 5-chloro-2-(trifluoromethyl)-1,3-benzodioxole with an isocyanate derivative of tetrahydrofuran. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorine atom in the benzodioxole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)carbamate
- N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)thiourea
Uniqueness
Compared to similar compounds, N-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N’-(tetrahydrofuran-2-ylmethyl)urea stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H14ClF3N2O4 |
---|---|
Molecular Weight |
366.72 g/mol |
IUPAC Name |
1-[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-3-(oxolan-2-ylmethyl)urea |
InChI |
InChI=1S/C14H14ClF3N2O4/c15-8-3-4-10-11(6-8)24-14(23-10,13(16,17)18)20-12(21)19-7-9-2-1-5-22-9/h3-4,6,9H,1-2,5,7H2,(H2,19,20,21) |
InChI Key |
KSGGBUMBFZWPKS-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2(OC3=C(O2)C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.